molecular formula C12H14N2OS B8359300 4-(tert-butylthio)phthalazin-1(2H)-one

4-(tert-butylthio)phthalazin-1(2H)-one

Cat. No.: B8359300
M. Wt: 234.32 g/mol
InChI Key: GXJQNWNUXKBNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butylthio)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

4-tert-butylsulfanyl-2H-phthalazin-1-one

InChI

InChI=1S/C12H14N2OS/c1-12(2,3)16-11-9-7-5-4-6-8(9)10(15)13-14-11/h4-7H,1-3H3,(H,13,15)

InChI Key

GXJQNWNUXKBNHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chlorophthalazin-1(2H)-one (200 mg, 1.11 mmol), sodium 2-methylpropane-2-thiolate (248 mg, 2.22 mmol), tris(trifluoromethylsulfonyloxy)scandium (54.5 mg, 0.11 mmol) and K2CO3 (308 mg, 2.22 mmol) was heated at 160° C. under microwave condition for 30 minutes. The mixture was diluted with EtOAc and washed with saturated aqueous NaHCO3, dried (Na2SO4), filtered, and chromatographed (0-30% EtOAc/DCM) to give 52 mg (20%) of the title compound as a white solid: MS (DCI) 235 (M+H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Quantity
308 mg
Type
reactant
Reaction Step One
Name
tris(trifluoromethylsulfonyloxy)scandium
Quantity
54.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
20%

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